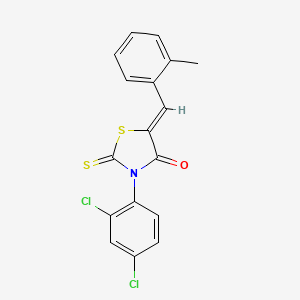![molecular formula C19H22N2 B4932810 (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DMBA, is a compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. DMBA is a derivative of the neurotransmitter serotonin and has been shown to have an impact on several physiological and biochemical processes in the body. In
科学的研究の応用
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied for its potential applications in the field of neuroscience. It has been shown to have an impact on several physiological and biochemical processes in the body, including the regulation of serotonin levels, the modulation of dopamine release, and the inhibition of monoamine oxidase activity. (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
作用機序
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. These actions result in an increase in the levels of these neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have several biochemical and physiological effects in the body. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to improvements in mood, cognition, and behavior. (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine also has some limitations. It has low selectivity for serotonin receptors, which can lead to off-target effects. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of more selective (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine analogs that target specific serotonin receptors. Another area of interest is the study of (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine's effects on neuroplasticity and synaptic plasticity, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the long-term effects of (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine and its potential for use in clinical settings.
合成法
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through a multi-step process that involves the reaction of 1H-indole-3-carbaldehyde with 2,4-dimethylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain the final compound.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-8-16(15(2)11-14)12-20-10-9-17-13-21-19-6-4-3-5-18(17)19/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBASTWNQHIKNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)